molecular formula C16H14ClN3 B5044735 3-benzyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine

3-benzyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B5044735
M. Wt: 283.75 g/mol
InChI Key: WUVDVCYVZSJMLJ-UHFFFAOYSA-N
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Description

“3-benzyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine” is a complex organic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The molecule also contains a benzyl group and a chlorophenyl group attached to the pyrazole ring .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions like the Cu(I) catalyzed [3 + 2] dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex three-dimensional structure due to the presence of the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrazole ring, being a heterocycle, might participate in various chemical reactions .

Scientific Research Applications

Cancer Research

A derivative of 3-Benzyl-4-(4-Chlorophenyl)-1H-Pyrazol-5-Amine, specifically 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrated significant inhibitory effects on A549 lung cancer cells. This compound might act through modulating autophagy, suggesting a potential application in cancer therapeutics (Zhang et al., 2008).

Structural and Molecular Studies

The compound has been studied for its structural properties. For example, structural elucidation and Hirshfeld surface analysis were conducted on a novel pyrazole derivative, providing insights into its molecular interactions and stability (Naveen et al., 2018).

Antimicrobial Properties

A study reported the synthesis and characterization of novel compounds related to this compound, which exhibited promising antimicrobial activities. These compounds were found to be effective against both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019).

Synthesis and Characterization

Various research has been conducted on the synthesis and characterization of compounds related to this compound. These studies contribute to the understanding of its chemical properties and potential applications in different fields of science (Mu et al., 2012).

Neuroprotective Agent Studies

KR-31543, a compound closely related to this compound, has been studied as a new neuroprotective agent for ischemia-reperfusion damage. Its metabolism in rats was investigated using liquid chromatography/electrospray mass spectrometry, highlighting its potential in neurological research (Kim et al., 2002).

Potential in Nonlinear Optical Chromophores

Formyl derivatives of amino-substituted polyfluorotriphenyl-4,5-dihydro-1H-pyrazoles, related to this compound, have been synthesized and used as donor blocks in nonlinear optical chromophores. This indicates its potential application in the field of electro-optics (Shelkovnikov et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrazole derivatives have shown biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research on this compound could involve exploring its potential uses, particularly in medicinal chemistry given the known biological activity of many pyrazole derivatives .

Properties

IUPAC Name

5-benzyl-4-(4-chlorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c17-13-8-6-12(7-9-13)15-14(19-20-16(15)18)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDVCYVZSJMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=NN2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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